N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a fluorobenzene derivative reacts with the imidazolidinone intermediate.
Attachment of the Methoxybenzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the methoxybenzyl group is introduced to the imidazolidinone core.
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidinone core, potentially converting it to a more reduced form.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with various biomolecules to understand its potential biological effects and mechanisms of action.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.
Disilane-bridged architectures: These compounds have unique electronic properties due to the presence of Si-Si bonds.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy):
Uniqueness
N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide stands out due to its specific combination of functional groups and the imidazolidinone core, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H22FN3O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H22FN3O4/c1-33-21-9-5-6-17(14-21)16-28-22(15-23(30)27-19-12-10-18(26)11-13-19)24(31)29(25(28)32)20-7-3-2-4-8-20/h2-14,22H,15-16H2,1H3,(H,27,30) |
InChI Key |
ORVAKIXRXMWIOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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